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Compound of Interest

Compound Name: 2-chloro-N-propylacetamide

Cat. No.: B077628 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals on the

spectroscopic validation of 2-chloro-N-propylacetamide, with a comparative analysis against

N-propylacetamide and chloroacetamide.

This guide provides a detailed comparison of the spectroscopic data for 2-chloro-N-
propylacetamide and two structurally related alternatives, N-propylacetamide and

chloroacetamide. By presenting key experimental data from Infrared (IR) Spectroscopy,

Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), this

document aims to offer a clear and objective validation of the target molecule's structure. The

experimental protocols employed to obtain this data are also detailed to ensure reproducibility.

Spectroscopic Data Comparison
The structural validation of 2-chloro-N-propylacetamide is achieved through the unique

fingerprint provided by a combination of spectroscopic techniques. The following tables

summarize the key quantitative data obtained for 2-chloro-N-propylacetamide and its

comparison compounds.

Table 1: Infrared (IR) Spectroscopy Data
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Compound Key Absorptions (cm⁻¹)
Functional Group
Assignment

2-chloro-N-propylacetamide
~3300 (broad), ~2960, ~2870,

~1650 (strong), ~1550

N-H stretch, C-H stretch

(alkyl), C=O stretch (amide I),

N-H bend (amide II)

N-propylacetamide
~3290 (broad), ~2965, ~2875,

~1640 (strong), ~1555

N-H stretch, C-H stretch

(alkyl), C=O stretch (amide I),

N-H bend (amide II)

Chloroacetamide
~3350, ~3180, ~1650 (strong),

~1400

N-H stretch (asymmetric and

symmetric), C=O stretch

(amide I), C-N stretch

Table 2: ¹H NMR Spectroscopy Data (Chemical Shift δ in ppm)
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Compound δ (ppm) Multiplicity Integration Assignment

2-chloro-N-

propylacetamide
~4.05 s 2H Cl-CH₂-C=O

~3.20 t 2H N-CH₂-CH₂-CH₃

~1.55 sextet 2H N-CH₂-CH₂-CH₃

~0.90 t 3H N-CH₂-CH₂-CH₃

~7.50 br s 1H N-H

N-

propylacetamide
~1.98 s 3H C(=O)-CH₃

~3.12 t 2H N-CH₂-CH₂-CH₃

~1.50 sextet 2H N-CH₂-CH₂-CH₃

~0.90 t 3H N-CH₂-CH₂-CH₃

~5.50 br s 1H N-H

Chloroacetamide 4.02 s 2H Cl-CH₂-C=O

7.35, 7.60 br s 2H N-H₂

Table 3: ¹³C NMR Spectroscopy Data (Chemical Shift δ in ppm)
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Compound δ (ppm) Assignment

2-chloro-N-propylacetamide ~166 C=O

~43 Cl-CH₂

~42 N-CH₂

~22 N-CH₂-CH₂

~11 -CH₃

N-propylacetamide ~170 C=O

~41 N-CH₂

~23 C(=O)-CH₃

~23 N-CH₂-CH₂

~11 -CH₃

Chloroacetamide ~167 C=O

~43 Cl-CH₂

Table 4: Mass Spectrometry Data (m/z)

Compound Molecular Ion (M⁺) Key Fragment Ions

2-chloro-N-propylacetamide 135/137 (Cl isotope pattern)
75/77 ([ClCH₂C=O]⁺), 59

([C₃H₇N]⁺)

N-propylacetamide 101

72 ([M-C₂H₅]⁺), 59

([CH₃CONH₂]⁺), 44

([C₂H₅N]⁺), 30 ([CH₂NH₂]⁺)[1]

Chloroacetamide 93/95 (Cl isotope pattern)
49/51 ([CH₂Cl]⁺), 44

([CONH₂]⁺)

Experimental Protocols
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The following are generalized protocols for the spectroscopic techniques used to analyze 2-
chloro-N-propylacetamide and the comparative compounds.

Infrared (IR) Spectroscopy:

Solid samples were analyzed using the Attenuated Total Reflectance (ATR) technique. A small

amount of the solid was placed directly on the ATR crystal, and pressure was applied to ensure

good contact. The spectrum was recorded over a range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Approximately 10-20 mg of the sample was dissolved in 0.7 mL of deuterated chloroform

(CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). ¹H NMR and ¹³C

NMR spectra were recorded on a 400 MHz spectrometer.

Mass Spectrometry (MS):

Mass spectra were obtained using an electron ionization (EI) source. The sample was

introduced into the mass spectrometer, and the resulting ions were analyzed. The mass-to-

charge ratio (m/z) of the molecular ion and significant fragment ions were recorded.

Visualization of the Validation Workflow
The following diagrams illustrate the logical workflow for the spectroscopic validation of 2-
chloro-N-propylacetamide.
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Workflow for the spectroscopic validation of 2-chloro-N-propylacetamide.
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Spectroscopic Data Structural Features

IR Data
(N-H, C=O, C-Cl)

Functional Groups
(Amide, Alkyl Halide)

NMR Data
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Molecular Formula
(C5H10ClNO)

Confirmed Structure of
2-chloro-N-propylacetamide
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Logical relationship of spectroscopic data to confirm the molecular structure.

Comparative Analysis of Spectra
The spectroscopic data presented provides a clear distinction between 2-chloro-N-
propylacetamide and its structural analogs.

IR Spectroscopy: The presence of the N-H and C=O amide bands in all three compounds

confirms the amide functional group. The key differentiator for 2-chloro-N-propylacetamide
is the presence of a C-Cl stretching vibration, which is absent in N-propylacetamide.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 2-chloro-N-propylacetamide is highly

characteristic. The singlet at approximately 4.05 ppm corresponds to the two protons of the

chloromethyl group (Cl-CH₂-).[2][3][4] This signal is absent in the spectrum of N-

propylacetamide. Conversely, the singlet for the acetyl methyl group (CH₃-C=O) in N-

propylacetamide is not present in the spectrum of 2-chloro-N-propylacetamide.

Chloroacetamide shows a similar singlet for the chloromethyl group but lacks the signals

corresponding to the N-propyl group.[2][3][4]

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of 2-chloro-N-propylacetamide shows a

signal for the chloromethyl carbon at approximately 43 ppm. This, in conjunction with the

other signals corresponding to the N-propyl group and the carbonyl carbon, confirms the

overall carbon skeleton. This pattern is distinct from N-propylacetamide, which has a methyl
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carbon signal instead of a chloromethyl carbon, and from chloroacetamide, which lacks the

signals for the propyl group.

Mass Spectrometry: The mass spectrum of 2-chloro-N-propylacetamide exhibits a

characteristic isotopic pattern for the molecular ion (m/z 135 and 137) due to the presence of

the chlorine-35 and chlorine-37 isotopes in a roughly 3:1 ratio. This provides definitive

evidence for the presence of one chlorine atom in the molecule. This isotopic signature is

absent in the mass spectrum of N-propylacetamide. The fragmentation patterns also provide

structural confirmation.

Conclusion
The collective evidence from IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry provides a robust

and unambiguous validation of the structure of 2-chloro-N-propylacetamide. The comparative

data from N-propylacetamide and chloroacetamide highlight the unique spectral features that

arise from the specific arrangement of atoms in the target molecule, thereby confirming its

identity. This guide serves as a valuable resource for researchers requiring spectroscopic

confirmation of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b077628#validating-the-structure-of-2-chloro-n-
propylacetamide-with-spectroscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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